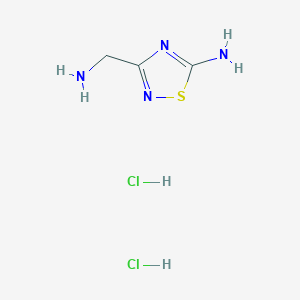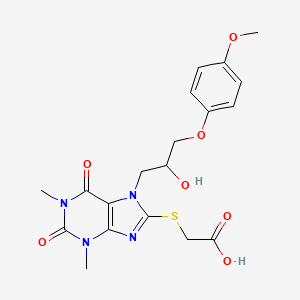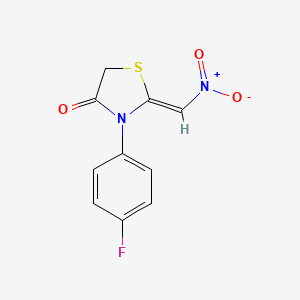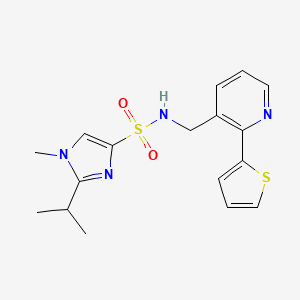![molecular formula C20H21N3O4S B2862607 4-(N,N-dimethylsulfamoyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 1211338-54-3](/img/structure/B2862607.png)
4-(N,N-dimethylsulfamoyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-dimethylsulfamoyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research involving novel pyrroloquinoline derivatives has demonstrated significant antibacterial properties. A study by Largani et al. (2017) on novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, designed through a molecular hybridization approach, showed effective in vitro antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the compound's potential as an antibacterial agent (Largani et al., 2017).
Anticancer Activity
Another significant area of application is in the development of anticancer agents. Żołnowska et al. (2018) synthesized a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides with one compound exhibiting potent anticancer activity against several human tumor cell lines. This study illustrates the potential use of pyrroloquinoline derivatives in cancer therapy (Żołnowska et al., 2018).
Polymer Synthesis
Ghaemy and Bazzar (2011) explored the synthesis of novel polyimides containing pyrroloquinoline units, showing excellent thermal stability and solubility in organic solvents. These materials could have applications in high-performance polymers and coatings, emphasizing the versatility of pyrroloquinoline derivatives in material science (Ghaemy & Bazzar, 2011).
Chemical Synthesis Methodology
Boisse et al. (2008) reported on a new synthesis method for pyrrolo[3,2-b]quinolines, which could be beneficial in the development of novel organic compounds with potential applications across a broad range of chemical research, including medicinal chemistry and materials science (Boisse et al., 2008).
Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of quinoline clubbed with sulfonamide derivatives, as researched in 2019, highlights another potential application of similar compounds in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Wirkmechanismus
Target of Action
The compound, also known as INCB054329 , is a BET inhibitor . Its primary targets are the bromodomains of the BET (Bromodomain and Extra-Terminal motif) family of proteins, which include BRD2, BRD3, BRD4, and BRDT . These proteins play crucial roles in regulating gene expression.
Mode of Action
INCB054329 interacts with its targets by binding to the bromodomains of the BET proteins, inhibiting their function . This prevents these proteins from binding to acetylated histones, disrupting the transcription of certain genes that are critical for cell proliferation and survival .
Biochemical Pathways
The inhibition of BET proteins affects various biochemical pathways. Notably, it leads to the downregulation of c-Myc, a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation . The compound also induces HEXIM1, a protein known to inhibit the positive transcription elongation factor b (P-TEFb), further impacting gene transcription .
Pharmacokinetics
It is soluble in dmso, indicating potential for good bioavailability . It’s also noted that the compound has a high clearance rate and a short half-life in mice .
Result of Action
The action of INCB054329 results in the inhibition of cell growth, particularly in cancer cells . It induces cell cycle arrest at the G1 phase and promotes apoptosis . In addition, it enhances the DNA damage and apoptosis induced by PARP inhibitors and cisplatin .
Action Environment
The efficacy and stability of INCB054329 can be influenced by various environmental factors. For instance, the compound is recommended to be stored at -20°C , suggesting that temperature could affect its stability. Furthermore, its efficacy has been demonstrated in various hematological cancer models, indicating that the specific cellular environment can influence its action .
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-22(2)28(26,27)17-6-3-13(4-7-17)20(25)21-16-11-14-5-8-18(24)23-10-9-15(12-16)19(14)23/h3-4,6-7,11-12H,5,8-10H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSPRWFCKPERED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862531.png)
![2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2862533.png)



![1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride](/img/structure/B2862539.png)


![1-[(3Ar,6aR)-3a-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one](/img/structure/B2862545.png)
![1-(4-Tert-butylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2862546.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2862547.png)